N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide
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Overview
Description
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives This compound is characterized by the presence of a pyrrolidine ring, an ethyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide typically involves the reaction of 2-pyrrolidinemethanol with ethylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 2-pyrrolidinemethanol is reacted with ethylamine in the presence of a suitable catalyst to form N-ethyl-2-pyrrolidinemethanol.
Step 2: The resulting intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions: N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic amine with a five-membered ring.
N-ethyl-2-pyrrolidinemethanol: An intermediate in the synthesis of N-[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-N-ethyl-acetamide.
Acetamide: A simple amide derivative.
Comparison: this compound is unique due to its combination of a pyrrolidine ring, an ethyl group, and an acetamide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
N-[[1-(2-aminoethyl)pyrrolidin-2-yl]methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3O/c1-3-13(10(2)15)9-11-5-4-7-14(11)8-6-12/h11H,3-9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUJXICIWXAKFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1CCN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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